Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt
CAS No.: 75672-32-1
Cat. No.: VC0110066
Molecular Formula: C₃₂H₅₁K₂NO₁₂S
Molecular Weight: 752.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75672-32-1 |
---|---|
Molecular Formula | C₃₂H₅₁K₂NO₁₂S |
Molecular Weight | 752.01 |
Introduction
Chemical Structure and Properties
Molecular Composition
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is characterized by the addition of a β-glucuronide group to the 3-hydroxyl position of TUDCA, followed by dipotassium salt formation. The molecular formula is C₃₂H₅₁K₂NO₁₂S, with a molecular weight of 752.008 g/mol . Key structural features include:
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A cholane backbone with hydroxyl groups at positions 3α, 7β, and 12α.
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A taurine moiety conjugated via an amide bond.
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A β-glucuronide group at the 3-O position.
Table 1: Physicochemical Properties
Property | Value |
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CAS Number | 75672-32-1 |
Molecular Formula | C₃₂H₅₁K₂NO₁₂S |
Molecular Weight | 752.008 g/mol |
SMILES Notation | C[C@H](CCC(=O)NCCS(=O)(=O)O[K])[C@H]1CC[C@H]2[C@@H]3[C@@H](O)C[C@@H]4C[C@@H](CC[C@]4(C)[C@H]3CC[C@]12C)O[C@@H]5O[C@@H]([C@@H](O)C(O)[C@H]5O)C(=O)O[K] |
InChI Key | InChI=1S/C32H53NO12S.2K/c1-16(4-7-23(35)33-12-13-46(41,42)43)19-5-6-20-24-21(9-11-32(19,20)3)31(2)10-8-18(14-17(31)15-22(24)34)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1 |
The glucuronide modification enhances aqueous solubility, facilitating its use in in vitro and in vivo systems .
Synthesis and Stability
The compound is synthesized via enzymatic glucuronidation of TUDCA using UDP-glucuronosyltransferases (UGTs), followed by potassium salt formation . Stability studies indicate that the dipotassium salt form improves shelf life compared to free acids, with degradation primarily occurring under extreme pH or enzymatic hydrolysis by β-glucuronidases .
Biological Significance
Role in Bile Acid Metabolism
As a bile acid derivative, this compound participates in lipid emulsification and cholesterol homeostasis. Glucuronidation alters its receptor affinity, reducing interaction with ileal bile acid transporters (IBAT) while enhancing binding to nuclear receptors like FXR and TGR5 . These interactions modulate downstream pathways, including:
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Cholesterol 7α-hydroxylase (CYP7A1) inhibition, reducing hepatic cholesterol synthesis .
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Fibroblast growth factor 19 (FGF19) upregulation, promoting gallbladder relaxation .
Anti-Apoptotic Mechanisms
The parent compound TUDCA inhibits endoplasmic reticulum (ER) stress by stabilizing the unfolded protein response (UPR), suppressing caspase-3 and caspase-12 activation . The glucuronide derivative retains these properties but exhibits delayed intracellular uptake due to its hydrophilic nature, prolonging its effects in tissues with high β-glucuronidase activity (e.g., liver and kidneys) .
Table 2: Comparative Anti-Apoptotic Effects
Parameter | TUDCA | 3-O-β-Glucuronide Derivative |
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Caspase-3 Inhibition | IC₅₀ = 50 μM | IC₅₀ = 75 μM |
ER Stress Reduction | 80% at 100 μM | 65% at 100 μM |
Bioavailability | 60–70% (oral) | 40–50% (oral) |
Research Findings
Oncology Applications
In cholangiocarcinoma models, Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (100 mg/kg/day) reduced tumor volume by 58% through:
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Ca²⁺-Dependent PKCα Translocation: Disrupting mitochondrial membrane potential (ΔΨm) and inducing apoptosis .
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MAPK Pathway Suppression: Downregulating ERK phosphorylation and MMP-9 expression, critical for metastasis .
A 28-day study in ApoE⁻/⁻ mice demonstrated a 47% reduction in aortic aneurysm diameter (1.79 mm vs. 0.95 mm; p < 0.05) compared to controls .
Metabolic Effects
In obese insulin-resistant patients, the compound increased hepatic insulin sensitivity by 22% (p < 0.01) at 1750 mg/day, though without altering adipose tissue ER stress markers . This suggests mechanisms independent of classical UPR modulation, potentially involving AMPK activation .
Comparative Analysis with Related Compounds
Table 3: Bile Acid Glucuronides Comparison
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